2-Methyl-8-quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-8-quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate is a complex organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate typically involves multiple steps. One common approach is to start with the preparation of 2-Methyl-8-quinolinol, which can be synthesized by treating 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation with sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the quinoline ring and the sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorosulfonic acid for sulfonation reactions.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline and sulfonate derivatives.
Scientific Research Applications
2-Methyl-8-quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate has several scientific research applications:
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-8-quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-8-quinolinol: A precursor in the synthesis of the target compound, known for its fungicidal properties.
5-Chloro-8-quinolinol: Another quinoline derivative with similar chemical properties.
8-Hydroxyquinoline: A well-known compound with a wide range of applications in coordination chemistry and medicinal chemistry.
Uniqueness
2-Methyl-8-quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonate group, in particular, enhances its solubility and potential for various applications compared to other quinoline derivatives.
Properties
Molecular Formula |
C18H16ClNO4S |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 5-chloro-2-methoxy-4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H16ClNO4S/c1-11-9-16(23-3)17(10-14(11)19)25(21,22)24-15-6-4-5-13-8-7-12(2)20-18(13)15/h4-10H,1-3H3 |
InChI Key |
KGUAAEYDSCHULT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.